4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and fluorobenzyl groups
Preparation Methods
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the individual pyrazole and isoxazole components. These components are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and isoxazole rings may interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
- Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
- Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride Compared to these compounds, 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H24FN7O4 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24FN7O4/c1-12-20(14(3)29(26-12)10-17-6-8-18(24)9-7-17)25-23(32)21-19(16(5)35-28-21)11-30-15(4)22(31(33)34)13(2)27-30/h6-9H,10-11H2,1-5H3,(H,25,32) |
InChI Key |
DAJITQLIZZPUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=NOC(=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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